![molecular formula C19H13FN6O B2497763 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole CAS No. 1251683-66-5](/img/structure/B2497763.png)
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of compounds similar to "3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole" involves multi-step chemical reactions, starting from basic aromatic substrates to complex heterocyclic systems. The synthesis usually includes steps like condensation, cyclization, and substitution reactions. Techniques such as NMR and IR spectroscopy are employed for characterization, and Density Functional Theory (DFT) can be used for studying molecular structures and predicting properties (Reşat Ustabaş et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings which are expected to contribute to a wide range of chemical and biological properties. The molecular geometry, electronic distribution, and intermolecular interactions can be thoroughly analyzed using X-ray crystallography and spectroscopic methods. DFT calculations provide insights into the HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of the molecule (B. Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of fluorobenzyl and indolyl groups further enhances the reactivity, making them suitable for modifications and functionalization aimed at generating novel derivatives with potential biological activities (Sobhi M. Gomha & S. Riyadh, 2011).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure of "3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole" derivatives are influenced by the molecular structure. The crystallinity and thermal stability can be studied using techniques like XRD (X-ray Diffraction) and TGA (Thermogravimetric Analysis), providing essential information for the development of pharmaceutical and material science applications (C. Sanjeevarayappa et al., 2015).
Scientific Research Applications
Antimicrobial and Antioxidant Activities
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Compounds related to the 1,2,4-oxadiazole and 1,2,4-triazole families have been synthesized and tested for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Particularly, derivatives containing oxadiazole and triazole structures demonstrated notable antioxidant and antimicrobial properties (Menteşe, Ülker, & Kahveci, 2015).
Antineoplastic Activity : Indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives have been evaluated for their antineoplastic activity, suggesting potential applications in cancer research (Farghaly, Haider, & Lee, 2012).
Microwave-assisted Synthesis and Antimicrobial Evaluation : Novel compounds with 1,2,4-triazole and oxadiazole structures have been synthesized using microwave irradiation, showing effectiveness in antimicrobial applications (Gomha & Riyadh, 2011).
Antifungal and Apoptotic Effects
- Antifungal and Apoptotic Effects Against Candida Species : Triazole-oxadiazole compounds have been synthesized and shown to have significant antifungal and apoptotic effects on Candida species, highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Miscellaneous Applications
Synthesis and Antimicrobial Activities : 1,2,4-Triazole derivatives have been synthesized and characterized for their antimicrobial activity against various bacterial strains and fungi (Kaneria et al., 2016).
Antimicrobial Activity of Novel Derivatives : Synthesis of novel indole derivatives containing oxadiazole and triazole moieties has been explored for antimicrobial applications (Shi et al., 2015).
Lipase and α-Glucosidase Inhibition : Novel heterocyclic compounds derived from 1,2,4-triazole have been investigated for their potential inhibitory effects on lipase and α-glucosidase, important for metabolic research (Bekircan, Ülker, & Menteşe, 2015).
GABAA/benzodiazepine Receptor Affinity and Seizure Threshold : Benzodiazepine analogues containing triazole and oxadiazole structures have been studied for their affinity to the GABAA/benzodiazepine receptor complex and their effect on seizure thresholds (Mashayekh et al., 2014).
properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-5-1-12(2-6-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-4-3-13-7-8-21-16(13)9-14/h1-9,11,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOARFVYWORCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
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